REACTION_CXSMILES
|
C(CC(=O)C)(=O)C.O.O.O.O.O.O.[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24]>>[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14|
|
Name
|
|
Quantity
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3 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
cerium nitrate hexahydrate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was treated for 1 hour
|
Duration
|
1 h
|
Name
|
cerium nitrate
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Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |